5-Methoxytryptamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Melatonin Synthesis Pathway

One of the most studied aspects of 5-MT is its role in melatonin synthesis. Traditionally, scientists believed melatonin was produced solely from serotonin. However, recent research suggests an alternative pathway exists, where serotonin is first converted to 5-MT through methylation, and then further converted to melatonin through N-acetylation . This alternative pathway is gaining traction, highlighting the importance of 5-MT in the production of this crucial sleep hormone.

Potential Anti-cancer Properties

5-MT has shown promising results in preclinical studies investigating its anti-cancer potential. Research suggests it might exhibit direct cytotoxic effects on cancer cells, particularly when combined with established chemotherapy . Additionally, studies suggest it may also help mitigate some chemotherapy-related side effects like thrombocytopenia (low platelet count) and neurotoxicity . While these findings are encouraging, further research is necessary to determine the safety and efficacy of 5-MT in cancer treatment.

Neuroprotective and Other Potential Effects

5-MT is present in various organisms, including mammals, and research suggests it might possess various neuroprotective and other potential benefits. Studies have explored its role as an antioxidant , radiation protective agent, and potential modulator of cardiovascular health . However, these areas require further investigation to fully understand the potential of 5-MT in these contexts.

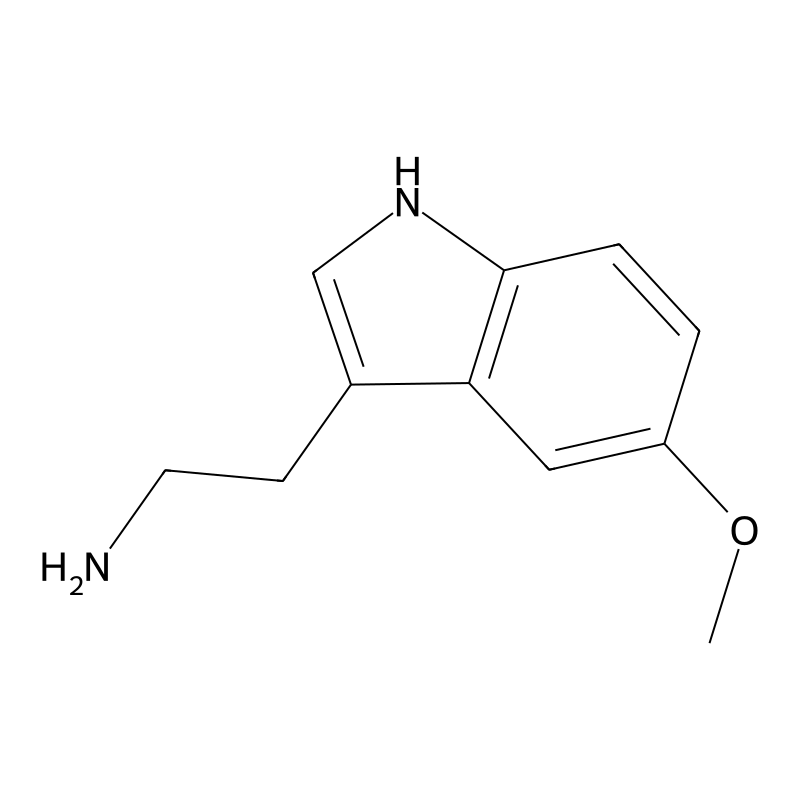

5-Methoxytryptamine, also known as mexamine, is a tryptamine derivative closely related to serotonin and melatonin. Its chemical formula is with a molar mass of approximately 190.25 g/mol. This compound naturally occurs in low levels within the human body, primarily synthesized through the deacetylation of melatonin in the pineal gland . It is categorized as a serotonergic agonist and exhibits activity at various serotonin receptors, making it relevant in pharmacological research.

5-MT acts as a full agonist at various serotonin receptor subtypes (5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7) but shows minimal affinity for 5-HT3 receptors []. This suggests 5-MT may mimic the effects of serotonin in specific biological pathways depending on the receptor it interacts with [, ]. The specific mechanisms underlying these interactions are still being explored [].

The biological activity of 5-methoxytryptamine is significant due to its role as a serotonergic agonist. It has been shown to exert various effects, including:

- Vasoconstriction: Induces vasoconstriction in certain blood vessels .

- Neuropharmacological Effects: Exhibits anxiolytic and antidepressant-like activities, particularly in animal models .

- Antioxidant Properties: Demonstrates potent antioxidant activity and has potential radioprotective effects .

Several synthesis methods for 5-methoxytryptamine have been documented:

- Deacetylation of Melatonin: This natural synthesis occurs in the pineal gland.

- Chemical Synthesis: Various synthetic routes have been explored, including:

5-Methoxytryptamine has several applications in both research and potential therapeutic contexts:

- Neuropsychiatric Research: Studied for its potential in treating anxiety and depression due to its serotonergic activity.

- Psychedelic Research: Investigated as a precursor for synthetic hallucinogens like 5-methoxy-N,N-diisopropyltryptamine (Foxy) and 5-methoxy-N,N-dimethyltryptamine (Moxy) .

- Antioxidant Studies: Explored for its antioxidant properties and potential health benefits related to oxidative stress .

Research indicates that 5-methoxytryptamine interacts significantly with various serotonin receptors. Notably, studies have shown that it has:

- Strong affinity for 5-HT1A and 5-HT2A receptors, contributing to its psychoactive effects .

- Minimal interaction with the 5-HT3 receptor, indicating selectivity that may be beneficial for therapeutic applications without unwanted side effects associated with other receptor activations .

Several compounds share structural similarities with 5-methoxytryptamine, each exhibiting unique properties:

| Compound Name | Structural Features | Key Activities |

|---|---|---|

| Serotonin (5-Hydroxytryptamine) | Hydroxyl group at position 5 | Neurotransmitter role; mood regulation |

| Melatonin (N-Acetyl-5-methoxytryptamine) | Acetyl group at nitrogen | Regulates sleep-wake cycles; antioxidant properties |

| 5-Methoxy-N,N-dimethyltryptamine | Dimethylamino group at nitrogen | Hallucinogenic properties; psychedelic effects |

| Alpha-Methyltryptamine | Methyl group at alpha position | Stimulant effects; interactions with serotonin receptors |

Each of these compounds shares a common tryptamine backbone but differs in functional groups that influence their biological activity and therapeutic potential.

5-Methoxytryptamine biosynthesis in mammalian systems occurs through two distinct enzymatic pathways, both involving the transformation of precursor molecules within the indole metabolic network [1]. The primary pathway involves the O-methylation of serotonin by hydroxyindole O-methyltransferase, while the alternative pathway proceeds through N-deacetylation of melatonin by arylacylamidase enzymes [2] [6].

The endogenous production of 5-methoxytryptamine in mammalian tissues demonstrates significant tissue-specific variations [26]. In the pineal gland, the highest hydroxyindole O-methyltransferase activity has been documented, followed by retinal tissues in various vertebrate species [26]. The mammalian pineal gland exhibits the capacity to synthesize multiple methoxyindole compounds, including 5-methoxytryptamine, through the action of hydroxyindole O-methyltransferase on various hydroxyindole substrates [30].

Quantitative analysis reveals that the conversion efficiency of serotonin to 5-methoxytryptamine varies considerably among different mammalian tissues [26]. N-acetylserotonin serves as the preferred substrate for hydroxyindole O-methyltransferase in avian tissues, whereas in mammalian pineal glands, both N-acetylserotonin and 5-hydroxytryptophol demonstrate equal substrate affinity [26]. The enzymatic process shows remarkable substrate-, tissue- and species-dependent variations in mammals [26].

The deacetylation pathway represents a minor but physiologically relevant route for 5-methoxytryptamine formation [6] [41]. In rat liver tissue, melatonin undergoes deacetylation to form 5-methoxytryptamine through the action of arylacylamidase, with conversion rates ranging from 0.3 to 0.8 percent [6] [41]. This process demonstrates dose-dependent characteristics, with peak formation occurring within 0.5 hours and a rapid decline with a half-life of approximately one hour [6].

| Tissue Type | Enzyme Activity | Substrate Preference | Conversion Rate |

|---|---|---|---|

| Pineal Gland | Highest hydroxyindole O-methyltransferase activity | N-acetylserotonin, 5-hydroxytryptophol | Variable by species |

| Retina | High hydroxyindole O-methyltransferase activity | N-acetylserotonin | 2-30 times pineal production |

| Liver | Arylacylamidase activity | Melatonin | 0.3-0.8% conversion |

| Brain | Minimal activity | Limited substrate utilization | Negligible formation |

Alternative and Comparative Biosynthetic Pathways in Non-Mammalian Organisms

Non-mammalian organisms exhibit diverse biosynthetic strategies for 5-methoxytryptamine production that differ fundamentally from mammalian pathways [2] [3]. In plant systems, melatonin biosynthesis can proceed through an alternative pathway where serotonin undergoes initial O-methylation to form 5-methoxytryptamine, followed by N-acetylation to produce melatonin [2] [7].

Plant biosynthetic mechanisms demonstrate remarkable flexibility under varying environmental conditions [3]. During normal growth conditions, the classical pathway involving serotonin N-acetylation followed by O-methylation predominates [3]. However, under senescence and cadmium stress conditions, plants favor the alternative pathway where N-acetylserotonin O-methyltransferase catalyzes serotonin conversion to 5-methoxytryptamine [3].

Microbial systems present unique biosynthetic capabilities for 5-methoxytryptamine formation [13]. In Saccharomyces cerevisiae, several biosynthetic stages appear reversible, including the interconversion between 5-methoxytryptamine and melatonin [13]. Bacterial species such as Bacillus amyloliquefaciens and Pseudomonas fluorescens demonstrate the capacity to produce various indole intermediates, though specific pathways for 5-methoxytryptamine synthesis require further elucidation [13].

Marine organisms, particularly fish species, exhibit alternative melatonin synthesis pathways involving 5-methoxytryptamine as an intermediate [29]. In flounder skin tissue, enzymatic studies revealed that 5-methoxytryptamine formation from serotonin demonstrates specific kinetic parameters, with a Km value of 2.45 ± 0.23 millimolar and Vmax of 63.04 ± 6.25 picomoles per milligram tissue per hour [29].

The evolutionary diversification of melatonin biosynthetic pathways across taxa reflects adaptations to specific physiological requirements [12]. Plants and microorganisms retain the ability to synthesize tryptophan, enabling higher melatonin production compared to mammals, which obtain tryptophan exclusively through dietary intake [12]. This fundamental difference influences the relative importance of 5-methoxytryptamine as a biosynthetic intermediate across different organism types [12].

Enzymatic Catalysis: O-Methylation and N-Deacetylation Processes

The enzymatic formation of 5-methoxytryptamine involves two primary catalytic mechanisms: O-methylation and N-deacetylation processes [1] [21]. Hydroxyindole O-methyltransferase catalyzes the O-methylation reaction, utilizing S-adenosyl-L-methionine as the methyl donor and releasing S-adenosyl-L-homocysteine as a co-product [11]. This enzyme demonstrates substrate specificity for various hydroxyindole compounds, with differing affinities depending on the specific substrate structure [26].

N-acetylserotonin O-methyltransferase, also designated as acetylserotonin O-methyltransferase, catalyzes the final methylation step in melatonin biosynthesis while also demonstrating activity toward serotonin to form 5-methoxytryptamine [11] [14]. The enzyme exhibits distinct kinetic parameters depending on the substrate utilized, with documented Vmax values of 0.11 picokatals per milligram protein for N-acetylserotonin conversion and 0.29 picokatals per milligram protein for serotonin methylation [14].

The deacetylation pathway involves arylacetamide deacetylase, which demonstrates the capacity to convert melatonin to 5-methoxytryptamine [21] [34]. Human arylacetamide deacetylase exhibits markedly higher activity compared to rodent enzymes, suggesting species-specific differences in catalytic efficiency [34]. This enzyme also catalyzes the deacetylation of N-acetyltryptamine to form tryptamine, indicating broad substrate specificity within the indole metabolite family [34].

Kinetic analysis of plant N-acetylserotonin O-methyltransferase reveals temperature-dependent catalytic efficiency variations [32]. At elevated temperatures of 55 degrees Celsius, the catalytic efficiency values demonstrate dramatic increases: 16-fold for serotonin N-acetyltransferase and 4054-fold for N-acetylserotonin O-methyltransferase compared to standard temperatures [32]. These findings suggest temperature-sensitive regulatory mechanisms influencing 5-methoxytryptamine biosynthesis in plant systems [32].

The structural analysis of plant serotonin N-acetyltransferase reveals specific amino acid residues critical for catalytic activity [44]. Key residues including tryptophan-188, aspartic acid-189, aspartic acid-226, asparagine-220, and tyrosine-233 demonstrate essential roles in substrate binding and catalytic function [44]. Molecular dynamics simulations indicate that aspartic acid-226 and tyrosine-233 function as catalytic base and acid during acetyl-transfer reactions [44].

| Enzyme | Substrate | Km (μM) | Vmax | Catalytic Efficiency |

|---|---|---|---|---|

| N-acetylserotonin O-methyltransferase | N-acetylserotonin | 222 | 9 nmol/min/mg protein | 4054-fold increase at 55°C |

| N-acetylserotonin O-methyltransferase | Serotonin | 270 | 0.29 pkat/mg protein | Temperature dependent |

| Serotonin N-acetyltransferase | Serotonin | 270 | 3.3 nmol/min/mg protein | 16-fold increase at 55°C |

| Arylacetamide deacetylase | Melatonin | Not specified | Species-dependent | Higher in human vs rodent |

Regulation of 5-Methoxytryptamine Biosynthesis: Circadian and Environmental Influences

Circadian regulation represents a fundamental control mechanism for 5-methoxytryptamine biosynthesis in mammalian systems [16] [22]. In golden hamsters maintained under controlled photoperiod conditions, 5-methoxytryptamine demonstrates clear day-night rhythmicity in pineal gland concentrations [16]. The rhythmic pattern exhibits highest levels at 16:30 hours and lowest concentrations at 00:30 hours, demonstrating a phase relationship similar to serotonin but opposite to melatonin [16].

The suprachiasmatic nucleus functions as the master circadian regulator, controlling 5-methoxytryptamine biosynthesis through neural pathways extending to the pineal gland [22]. Light exposure inhibits neuronal activity and reduces arylalkylamine N-acetyltransferase activity, consequently suppressing the formation of N-acetylserotonin and affecting downstream 5-methoxytryptamine production [22]. The neural circuitry connecting the suprachiasmatic nucleus with the pineal gland demonstrates remarkable complexity in mammals [22].

Environmental stress conditions significantly influence 5-methoxytryptamine biosynthetic pathways in plant systems [14] [17]. Cadmium treatment induces N-acetylserotonin O-methyltransferase transcript expression in Arabidopsis, leading to increased melatonin synthesis through pathways involving 5-methoxytryptamine intermediates [14]. This stress-responsive regulation suggests adaptive mechanisms for maintaining cellular homeostasis under adverse conditions [17].

Temperature variations exert profound effects on enzymatic activities involved in 5-methoxytryptamine formation [32]. Plant melatonin biosynthetic enzymes demonstrate dramatically enhanced catalytic efficiency at elevated temperatures, with implications for 5-methoxytryptamine production under thermal stress conditions [32]. These temperature-dependent changes suggest evolutionary adaptations enabling sustained indole metabolism under varying environmental conditions [32].

Photoperiod length influences the magnitude of circadian oscillations in 5-methoxytryptamine biosynthesis [16]. Extended light exposure periods modify the amplitude and timing of peak 5-methoxytryptamine formation in pineal tissues [16]. The interaction between light-dark cycles and endogenous circadian mechanisms demonstrates species-specific variations in sensitivity and response patterns [16].

Nutritional factors affect 5-methoxytryptamine biosynthesis through tryptophan availability [12]. Organisms capable of tryptophan synthesis maintain higher capacity for indole metabolite production compared to species dependent on dietary tryptophan acquisition [12]. This fundamental difference explains the enhanced 5-methoxytryptamine biosynthetic capacity observed in plants and microorganisms relative to mammals [12].

Intermediary Role in Melatonin and Serotonin Metabolic Networks

5-Methoxytryptamine occupies a critical position within the complex metabolic networks connecting serotonin and melatonin biosynthesis [1] [2]. The compound serves as both a product of serotonin O-methylation and a precursor for melatonin formation through subsequent N-acetylation [2] [7]. This dual role establishes 5-methoxytryptamine as a key branch point in indole metabolism across diverse biological systems [12].

The alternative melatonin biosynthetic pathway demonstrates the central importance of 5-methoxytryptamine in indole metabolic flux [2] [7]. Under specific physiological conditions, serotonin undergoes initial O-methylation to form 5-methoxytryptamine, which subsequently serves as substrate for N-acetyltransferase enzymes to produce melatonin [2]. This pathway may predominate in certain organisms and under particular environmental conditions [7].

Metabolic network analysis reveals that 5-methoxytryptamine formation represents a regulatory checkpoint controlling indole metabolite distribution [3]. In plant systems experiencing stress conditions, the alternative pathway involving 5-methoxytryptamine formation becomes preferentially activated [3]. This metabolic switching mechanism enables organisms to maintain essential indole metabolite production under challenging environmental circumstances [3].

The relationship between 5-methoxytryptamine and other indole metabolites demonstrates tissue-specific variations [30]. In mammalian retinal and pineal tissues, 5-methoxytryptamine production often exceeds melatonin formation when measured on a molar basis [30]. This finding suggests distinct physiological roles for 5-methoxytryptamine independent of its function as a melatonin precursor [30].

Quantitative analysis of metabolic flux through 5-methoxytryptamine-involving pathways reveals significant interspecies differences [29]. In marine fish species, kinetic studies demonstrate that 5-methoxytryptamine formation from serotonin occurs with specific Km and Vmax values that differ from subsequent acetylation reactions [29]. These kinetic parameters suggest rate-limiting steps that may regulate overall metabolic flux through the alternative pathway [29].

The subcellular localization of enzymes involved in 5-methoxytryptamine metabolism influences pathway efficiency and regulation [12]. In plant systems, different biosynthetic enzymes demonstrate distinct subcellular distributions, with implications for substrate availability and metabolic coordination [12]. This compartmentalization provides additional regulatory mechanisms for controlling 5-methoxytryptamine formation and utilization [12].

| Metabolic Pathway | Initial Substrate | Intermediate | Final Product | Regulatory Factors |

|---|---|---|---|---|

| Classical Pathway | Serotonin | N-acetylserotonin | Melatonin | Circadian rhythm |

| Alternative Pathway | Serotonin | 5-Methoxytryptamine | Melatonin | Environmental stress |

| Deacetylation Pathway | Melatonin | 5-Methoxytryptamine | Further metabolites | Enzyme availability |

| Direct Formation | Serotonin | 5-Methoxytryptamine | Terminal product | Tissue specificity |

Genetic and Molecular Regulation of Biosynthetic Enzymes

The genetic regulation of 5-methoxytryptamine biosynthetic enzymes involves complex transcriptional and post-transcriptional mechanisms [8] [38]. Hydroxyindole O-methyltransferase gene expression demonstrates developmental and circadian patterns in avian pineal glands [8]. The messenger ribonucleic acid concentration increases approximately 100-fold between embryonic day 14 and day 10 post-hatch, indicating strong developmental regulation [8].

Chromosomal localization studies reveal that key enzymes in 5-methoxytryptamine biosynthesis map to specific genetic loci [38]. The N-acetylserotonin O-methyltransferase gene localizes to the distal end of the X chromosome, while arylalkylamine N-acetyltransferase maps to chromosome 11 [38]. These genetic locations demonstrate tight linkage with pineal melatonin content phenotypes in mouse populations [38].

Transcriptional regulation of N-acetylserotonin O-methyltransferase responds to environmental stimuli [14]. Cadmium treatment induces transcript expression in Arabidopsis thaliana, followed by increased enzymatic activity and enhanced melatonin synthesis [14]. This stress-responsive regulation involves specific promoter elements and transcription factor interactions [14].

The molecular structure of plant N-acetylserotonin O-methyltransferase reveals functional domains critical for enzymatic activity [14]. The Arabidopsis enzyme exhibits only 31 percent sequence identity to rice N-acetylserotonin O-methyltransferase, indicating significant evolutionary divergence while maintaining functional conservation [14]. Recombinant protein expression studies confirm substrate specificity for both N-acetylserotonin and serotonin [14].

Gene expression patterns demonstrate circadian rhythmicity in multiple components of the 5-methoxytryptamine biosynthetic machinery [8] [22]. Hydroxyindole O-methyltransferase messenger ribonucleic acid concentrations exhibit day-night oscillations in young chick pineal glands [8]. This rhythmic expression coordinates with enzymatic activity patterns to ensure appropriate temporal regulation of indole metabolite production [22].

Polymorphic variations in biosynthetic enzyme genes influence 5-methoxytryptamine production capacity [38]. Mouse strain differences in arylalkylamine N-acetyltransferase and N-acetylserotonin O-methyltransferase functionality correlate with pineal melatonin content variations [38]. These genetic polymorphisms demonstrate measurable effects on circadian behavioral phenotypes in clock gene mutant backgrounds [38].

Post-translational modifications regulate enzymatic activity through phosphorylation mechanisms [28]. Tryptophan hydroxylase undergoes protein kinase A-mediated phosphorylation, resulting in increased enzymatic activity and enhanced substrate conversion rates [28]. Similar regulatory mechanisms likely influence other enzymes in the 5-methoxytryptamine biosynthetic pathway [28].

The subcellular targeting of biosynthetic enzymes involves specific localization signals within protein sequences [12] [14]. N-acetylserotonin O-methyltransferase demonstrates cytoplasmic localization in plant systems, while other pathway enzymes distribute among chloroplasts, mitochondria, and endoplasmic reticulum [12] [14]. This compartmentalization requires coordinated gene expression and protein trafficking mechanisms [12].

| Gene | Chromosome | Expression Pattern | Regulatory Factors | Functional Domain |

|---|---|---|---|---|

| Hydroxyindole O-methyltransferase | Species-specific | Circadian rhythm | Light-dark cycles | Methyltransferase domain |

| N-acetylserotonin O-methyltransferase | X chromosome | Stress-responsive | Environmental stimuli | O-methyltransferase domain |

| Arylalkylamine N-acetyltransferase | Chromosome 11 | Developmental | Serum factors | N-acetyltransferase domain |

| Tryptophan hydroxylase | Variable | Constitutive | Phosphorylation | Hydroxylase domain |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 46 of 47 companies with hazard statement code(s):;

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Wikipedia

Dates

Structural and Molecular Dynamics Analysis of Plant Serotonin N-Acetyltransferase Reveal an Acid/Base-Assisted Catalysis in Melatonin Biosynthesis

Lijing Liao, Yuanze Zhou, Youdong Xu, Yuhao Zhang, Xikai Liu, Biao Liu, Xinxin Chen, Yan Guo, Zhixiong Zeng, Yucheng ZhaoPMID: 33682300 DOI: 10.1002/anie.202100992

Abstract

Serotonin N-acetyltransferase (SNAT) is the key rate-limiting enzyme in melatonin biosynthesis. It mediates melatonin biosynthesis in plants by using serotonin and 5-methoxytryptamine (5-MT), but little is known of its underlying mechanisms. Herein, we present a detailed reaction mechanism of a SNAT from Oryza sativa through combined structural and molecular dynamics (MD) analysis. We report the crystal structures of plant SNAT in the apo and binary/ternary complex forms with acetyl-CoA (AcCoA), serotonin, and 5-MT. OsSNAT exhibits a unique enzymatically active dimeric fold not found in the known structures of arylalkylamine N-acetyltransferase (AANAT) family. The key residues W188, D189, D226, N220, and Y233 located around the active pocket are important in catalysis, confirmed by site-directed mutagenesis. Combined with MD simulations, we hypothesize a novel plausible catalytic mechanism in which D226 and Y233 function as catalytic base and acid during the acetyl-transfer reaction.Development of an LC-MS/MS method for determining 5-MeO-DIPT in dried urine spots and application to forensic cases

Xiuying Yan, Shuai Yuan, Zhiguo Yu, Yunli Zhao, Sujing Zhang, Hejian Wu, Hui Yan, Ping XiangPMID: 32452453 DOI: 10.1016/j.jflm.2020.101963

Abstract

The dried urine spots (DUSs) technique is increasing continuously as an easy sampling method for monitoring substance abuse due to its advantages of stability and convenience regarding transport and storage. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is a new type of tryptamine hallucinogen, the use of which has been banned in many countries. And according to the previous research, 5-MeO-DIPT is not stable in urine. In order to improve its stability, an LC-MS/MS method for determining 5-MeO-DIPT in DUSs was developed.10 μl urine was spotted on Whatman FTA

classic card, then extracted with 200 μl methanol, and liquid chromatography-tandem mass spectrometry in positive ion multiple reaction monitoring mode was utilized for analysis.

The LOD and LLOQ of the method were 0.1 ng/ml and 0.2 ng/ml, respectively. The accuracy and precision were 98.2%-103.9% and 2.7%-8.5%, respectively. It was found that the stability of 5-MeO-DIPT in DUSs was better than the stability of 5-MeO-DIPT in urine stored at 25 °C. Moreover, this method was also applied to detect 5-MeO-DIPT in the urine of individuals known to have used 5-MeO-DIPT. It was found that the concentrations of 5-MeO-DIPT were 0.3-2.3 ng/ml, which were lower than those obtained via GC-Orbitrap-MS. The small volume of urine required (10 μl), combined with the simplicity of the analytical technique, makes this an useful procedure for the screening of drug of abuse.

Determination of 5-MeO-DIPT in Human Urine Using Gas Chromatography Coupled with High-Resolution Orbitrap Mass Spectrometry

Xiuying Yan, Ping Xiang, Yunli Zhao, Zhiguo Yu, Hui YanPMID: 32020169 DOI: 10.1093/jat/bkaa005

Abstract

5-Methoxy-N,N-Diisopropyltryptamine (5-MeO-DIPT) is a designer hallucinogen derived from tryptamine and its use has been banned by many countries. In this study, a qualitative and quantitative method was developed for determining 5-MeO-DIPT in urine by gas chromatography high-resolution mass spectrometry. 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) and 5-methoxy-N-isopropyltryptamine (5-MeO-IPT) were identified as 5-MeO-DIPT metabolites in abusers' urine. 5-MeO-DIPT was extracted from urine by liquid-liquid extraction with ethyl acetate under alkaline conditions. The extract was analyzed by GC-Orbitrap-MS in full scan mode with a resolution of 60,000 full width at half maxima (FWHM). The linear range of this method was 2-300 ng/mL with r > 0.99, and the limit of detection was 1 ng/mL. The accuracy and precision were 93-108.7% and 3.1-10.3%, respectively. This method is simple and sensitive. It has been successfully used to detect 5-MeO-DIPT in drug abusers' urine, which showed that the concentrations of 5-MeO-DIPT were between 1 and 2.8 ng/mL. 5-OH-DIPT and 5-MeO-IPT, two urinary major metabolites of 5-MeO-DIPT, were identified in urine samples from 5-MeO-DIPT users. Furthermore, the stability of 5-MeO-DIPT in human urine was investigated. It was discovered that the concentration of 5-MeO-DIPT in urine decreased by 22.8, 33.2 and 38.2% after samples were stored for 24 h at 25°C, 5 days at 4°C and 7 days at 4°C, respectively. And 5-MeO-DIPT in urine were stable after they were stored for 30 days at -20°C. Therefore, it is recommended that urine should be stored under freezing conditions before performing 5-MeO-DIPT analysis.Application of hair analysis to document illegal 5-methoxy-N,N-dissopropyltrptamine (5-MeO-DiPT) use

Roujia Wang, Ping Xiang, Zhiguo Yu, Yan ShiPMID: 31604205 DOI: 10.1016/j.forsciint.2019.109972

Abstract

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT) is a designer hallucinogen that is a synthetic tryptamine derivative. It is highly abused and is involved in criminal activities because of its psychotropic properties. Herein, we presented an UHPLC-MS/MS method allowing for the qualitative and quantitative determination of 5-MeO-DiPT in human hair. The hair was first decontaminated and then cut into pieces. Thirty milligrams of hair samples was pulverized below 4°C in the presence of 0.5mL deionized water containing 0.1% formic acid. After centrifuging twice, 5μL of supernatant was injected into the LC-MS/MS system. A Tcolumn (100mm×2.1mm, 1.8μm) was used, and mobile phases consisted of 20mmol/L ammonium acetate, 5% acetonitrile and 0.1% formic acid in water (solvent A) and acetonitrile (solvent B). The gradient elution was used at a flow rate of 0.3mL/min. The resulting calibration curve for 5-MeO-DiPT was y=281.50213x+0.00231 (R

=0.992), the limit of detection (LOD) was 0.05pg/mg, and the lower limit of quantification (LLOQ) was 0.1pg/mg. The accuracy was between 92.1% and 105.6%, and the intra- and interday precision, recovery and matrix effect were acceptable. The validated method was successfully used in 106 real cases, and the concentration of 5-MeO-DiPT in hair samples of these suspected users was 0.2-7532.5pg/mg. These cases present data to document illegal 5-MeO-DiPT use.

Metabolic analysis of the melatonin biosynthesis pathway using chemical labeling coupled with liquid chromatography-mass spectrometry

Tiantian Ye, Xiaoming Yin, Lei Yu, Shu-Jian Zheng, Wen-Jing Cai, Yan Wu, Yu-Qi FengPMID: 30299556 DOI: 10.1111/jpi.12531

Abstract

Characterization of the melatonin (MLT) biosynthesis pathway in plants is still limited. Additionally, a metabolomic analysis of MLT biosynthesis in plants is still a challenge due to analyte structural and chemical diversity, low analyte abundances, and plant matrix complexities. Herein, a sensitive liquid chromatography-mass spectrometry (LC-MS) method enabling the simultaneous determination of seven plant MLT biosynthetic metabolites was developed. In the proposed strategy, the targeted metabolites, which included tryptophan (Trp), tryptamine (TAM), 5-hydroxytryptophan (5HTP), serotonin (5HT), N-acetylserotonin (NAS), 5-methoxytryptamine (5MT), and MLT, were purified from plant extracts using a one-step dispersive solid-phase extraction (DSPE). The samples were then chemically labeled with dansyl chloride (DNS-Cl), followed by analysis using LC-MS. The limit of detection (LOD) values ranged from 0.03 to 1.36 pg/mL and presented a 22- to 469-fold decrease when compared to the unlabeled metabolites. Due to the high sensitivity of the proposed method, the consumption of plant materials was reduced to 10 mg FW. Ultimately, the established method was utilized to examine the distributions of MLT and its intermediates in rice shoots and roots with or without cadmium (Cd) stress. The results suggested that under normal condition, MLT may also be generated via a Trp/TAM/5HT/5MT/MLT path (Pathway II) in addition to the previously reported Trp/TAM/5HT/NAS/MLT path (Pathway I), although Pathway I was shown to be dominant. During Cd stress, MLT was also shown to be produced through these two pathways, with Pathway II shown to be dominant in rice shoots and roots.5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines

Miguel Toro-Sazo, José Brea, María I Loza, Marta Cimadevila, Bruce K CasselsPMID: 30629611 DOI: 10.1371/journal.pone.0209804

Abstract

The last fifteen years have seen the emergence and overflow into the drug scene of "superpotent" N-benzylated phenethylamines belonging to the "NBOMe" series, accompanied by numerous research articles. Although N-benzyl substitution of 5-methoxytryptamine is known to increase its affinity and potency at 5-HT2 receptors associated with psychedelic activity, N-benzylated tryptamines have been studied much less than their phenethylamine analogs. To further our knowledge of the activity of N-benzyltryptamines, we have synthesized a family of tryptamine derivatives and, for comparison, a few 5-methoxytryptamine analogs with many different substitution patterns on the benzyl moiety, and subjected them to in vitro affinity and functional activity assays vs. the human 5-HT2 receptor subtypes. In the binding (radioligand displacement) studies some of these compounds exhibited only modest selectivity for either 5-HT2A or 5-HT2C receptors suggesting that a few of them, with affinities in the 10-100 nanomolar range for 5-HT2A receptors, might presumably be psychedelic. Unexpectedly, their functional (calcium mobilization) assays reflected very different trends. All of these compounds proved to be 5-HT2C receptor full agonists while most of them showed low efficacy at the 5-HT2A subtype. Furthermore, several showed moderate-to-strong preferences for activation of the 5-HT2C subtype at nanomolar concentrations. Thus, although some N-benzyltryptamines might be abuse-liable, others might represent new leads for the development of therapeutics for weight loss, erectile dysfunction, drug abuse, or schizophrenia.Trends in DMT and other tryptamine use among young adults in the United States

Joseph J Palamar, Austin LePMID: 30260086 DOI: 10.1111/ajad.12803

Abstract

The popularity of tryptamines such as N,N-dimethyltryptamine (DMT) appears to be increasing in the United States (US), but epidemiologic literature on prevalence of use is scant. This paper aims to determine trends in prevalence and correlates of past-year tryptamine use among a nationally representative sample of young adults in the US.Participants in the National Survey on Drug Use and Health survey were queried about past-year use of tryptamines-specifically DMT, α-methyltryptamine (AMT), and 5-MeO-DIPT ("Foxy"). Data were examined from young adults (ages 18-25), years 2007-2014 (N = 144,787). Linear trends in prevalence of past-year tryptamine use were examined in the full sample and stratified by specific demographic and drug use characteristics.

Tryptamine use is rare, but increased from .2% in 2007/08 to .7% in 2013/14, a 273% relative increase (p < .001). While prevalence increased among all demographic groups, prevalence was substantially higher among individuals who use other drugs. In particular, between 2007/08 and 2013/14, prevalence of tryptamine use increased among past-year ecstasy users (from 2.1% to 10.0%) and LSD users (from 7.0% to 15.5%) (ps < .01). Prevalence of tryptamine use tended to be higher among lifetime and past-year users of psychedelic drugs compared to users of non-psychedelic drugs.

While tryptamine use is not prevalent in the general young adult population, prevalence is increasing. Users of various other drugs-particularly drugs with psychedelic effects-report higher prevalence of tryptamine use.

Users of other drugs can be targeted when disseminating information about tryptamines to ensure user safety. (Am J Addict 2018;27:578-585).

The effect of repeated-intermittent exposure to 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) during adolescence on learning and memory in adult rats

Karolina Noworyta-Sokołowska, Anna Maria Górska, Krystyna GołembiowskaPMID: 32002966 DOI: 10.1016/j.pharep.2018.04.001

Abstract

According to the European Drug Report, the use of novel psychoactive substances (NPS) is constantly growing. NPS are widely abused by human adolescent subjects. 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) is one of the most frequently used hallucinogenic NPS. 5-MeO-DIPT intoxication results in hallucinations, vomiting, and tachycardia. Long-term exposure to 5-MeO-DIPT was reported to lead to development of post-hallucinogenic perception disorder. The aim of the present study was to determine whether repeated-intermittent administration of 5-MeO-DIPT during adolescence affects learning and memory in adult rats.Rats were treated with 5-MeO-DIPT in a dose of 2.5 mg/kg from 30 to 33 and 37 to 40 Postnatal Day (PND). The experiments were conducted when the animals reached 90 PND. The effect of 5-MeO-DIPT on cognitive functions was assessed using the novel object recognition, open field, and serial pattern learning (SPL) tests.

Repeated-intermittent exposure to 5-MeO-DIPT during adolescence decreased the number of crossings in the open field test at adulthood. Moreover, 5-MeO-DIPT treatment impaired adult rats' learning in the SPL test. There was no change in the novel object recognition test.

The present results show that the performance of adult rats treated with 5-MeO-DIPT during adolescence was impaired in the open field test, which indicates the attenuated exploratory activity. 5-MeO-DIPT treatment undermined adult rats' performance in the serial pattern learning test, suggesting impairment of long term memory and cognitive flexibility. The present study showed that the exposure to 5-MeO-DIPT during adolescence might lead to long-lasting behavioral changes which persisted long after the exposure period.

Melatonin and Its Metabolites Ameliorate UVR-Induced Mitochondrial Oxidative Stress in Human MNT-1 Melanoma Cells

Konrad Kleszczyński, Bernadetta Bilska, Agatha Stegemann, Damian Jozef Flis, Wieslaw Ziolkowski, Elżbieta Pyza, Thomas A Luger, Russel J Reiter, Markus Böhm, Andrzej T SlominskiPMID: 30487387 DOI: 10.3390/ijms19123786

Abstract

Melatonin (Mel) is the major biologically active molecule secreted by the pineal gland. Mel and its metabolites, 6-hydroxymelatonin (6(OH)Mel) and 5-methoxytryptamine (5-MT), possess a variety of functions, including the scavenging of free radicals and the induction of protective or reparative mechanisms in the cell. Their amphiphilic character allows them to cross cellular membranes and reach subcellular organelles, including the mitochondria. Herein, the action of Mel, 6(OH)Mel, and 5-MT in human MNT-1 melanoma cells against ultraviolet B (UVB) radiation was investigated. The dose of 50 mJ/cm² caused a significant reduction of cell viability up to 48%, while investigated compounds counteracted this deleterious effect. UVB exposure increased catalase activity and led to a simultaneous Cainflux (16%), while tested compounds prevented these disturbances. Additional analysis focused on mitochondrial respiration performed in isolated mitochondria from the liver of BALB/cJ mice where Mel, 6(OH)Mel, and 5-MT significantly enhanced the oxidative phosphorylation at the dose of 10

M with lower effects seen at 10

or 10

M. In conclusion, Mel, 6(OH)Mel and 5-MT protect MNT-1 cells, which express melatonin receptors (MT1 and MT2) against UVB-induced oxidative stress and mitochondrial dysfunction, including the uncoupling of oxidative phosphorylation.